3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline
Description
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 3 with an aniline moiety. The 1,2,4-oxadiazole ring is known for its stability and role in medicinal chemistry, often contributing to bioactive molecules' pharmacokinetic and electronic properties .
Properties
IUPAC Name |
3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-8-3-2-7-12(13)15-17-14(18-20-15)10-5-4-6-11(16)9-10/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYMVXLWSLZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted anilines, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit signaling pathways involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of 1,2,4-Oxadiazole Derivatives
Substituent Electronic Effects
- Electron-Donating Groups (e.g., 2-Methoxy) : The target compound's methoxy group enhances solubility via polar interactions and may improve bioavailability. However, steric hindrance from the ortho-substituent could limit conformational flexibility .
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Chloro and trifluoromethyl groups increase lipophilicity and metabolic resistance, making analogs like AN-3833 and the CF3 derivative suitable for hydrophobic target binding .
Steric and Conformational Considerations
- Bulkier Substituents : The 3,4-dimethoxyphenyl group in CAS 946745-03-5 may enhance aromatic interactions but increase molecular weight, affecting diffusion rates .
Biological Activity
3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H12N2O4
- Molecular Weight : 296.28 g/mol
- CAS Number : 775304-03-5
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. Specifically, studies have shown that 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline demonstrates cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- The compound has been tested against human acute lymphoblastic leukemia (CEM-13), acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7) cell lines.
- Results indicate that it induces apoptosis in a dose-dependent manner, with IC50 values comparable to or better than standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 10.38 | Induction of apoptosis |
| U-937 | 8.50 | Activation of caspase pathways |
| MCF-7 | 0.65 | Increased p53 expression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- The MIC values for various bacterial strains have been recorded, demonstrating moderate to good activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The biological activity of 3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors such as p53 and activate caspases leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Case Studies
Several studies have explored the therapeutic potential of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
